Clanobutin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13/h4-11H,2-3,12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBWNXFSDRWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74755-21-8 (hydrochloride salt) | |
| Record name | Clanobutin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10184628 | |
| Record name | Clanobutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30544-61-7 | |
| Record name | Clanobutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clanobutin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clanobutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clanobutin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CLANOBUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y945055S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Reaction Pathways of Clanobutin
Multi-Step Synthetic Routes
Initial Condensation Reactions
Butyric Acid Conjugation
Following the initial condensation, the N-(4-methoxyphenyl)-4-chlorobenzamide intermediate undergoes a conjugation reaction with butyric acid (PubChem CID: 264). This step is crucial for incorporating the butanoic acid moiety into the molecule. Dicyclohexylcarbodiimide (DCC, PubChem CID: 10868) is a commonly employed coupling agent in such reactions prepchem.comfishersci.at. DCC facilitates the formation of an amide bond by activating the carboxylic acid group of butyric acid, making it susceptible to nucleophilic attack by the amine functionality of the intermediate. The mechanism typically involves DCC deprotonating the carboxylic acid to form a carboxylate, which then attacks the electrophilic carbon of DCC, creating an activated intermediate that readily reacts with the amine to form the desired amide linkage.
Sodium Salt Formation
The final step in the synthesis of Clanobutin sodium involves the neutralization of the carboxylic acid functionality of 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butanoic acid (PubChem CID: 35378) with a suitable base. Sodium hydroxide (B78521) (PubChem CID: 14798) is typically used for this purpose, yielding the water-soluble sodium salt. This reaction is a standard acid-base neutralization, where the carboxylic acid donates a proton to the hydroxide ion, forming water and the corresponding carboxylate anion, which then associates with the sodium cation.
Reaction Optimization Methodologies
Temperature Control in Synthesis
Temperature plays a critical role in the rate and selectivity of chemical reactions. Maintaining precise temperature control during the synthesis of this compound is essential to prevent unwanted side reactions and ensure the desired product formation. For instance, in condensation reactions, controlling temperature can prevent excessive byproduct formation and reduce energy consumption. While specific temperature ranges for each step in this compound's synthesis are often proprietary or detailed in patents, general principles of organic synthesis emphasize that optimal temperatures are crucial for reaction kinetics and thermodynamic favorability.
Catalytic Approaches
Catalytic methods play a significant role in the efficient synthesis of chemical compounds like this compound. In the context of this compound sodium synthesis, trace amounts of palladium-based catalysts have been identified to enhance the coupling efficiency during the conjugation of butyric acid uni.lu. Palladium, a transition metal (PubChem CID: 23938), is a widely recognized catalyst in various organic reactions, including hydrogenation and dehydrogenation processes.
Beyond this compound's specific synthesis, catalytic approaches are fundamental in modern chemical synthesis, particularly in green chemistry. These approaches aim to develop environmentally benign catalysts and processes, often involving heterogeneous metal catalysis or even metal-free carbon materials for reactions such as oxidation and hydrogenation. Examples of other catalysts used in general organic synthesis include basic alumina (B75360) and molecular iodine. The use of reducing agents like lithium aluminum hydride (PubChem CID: 21226445) and palladium on carbon (Pd/C) for reduction reactions also exemplifies catalytic strategies in chemical synthesis.
Industrial Scale Production Considerations
Industrial-scale production of chemical compounds like this compound necessitates a distinct set of considerations compared to laboratory protocols, primarily focusing on cost-effectiveness, safety, and scalability uni.lu. To address these factors, industrial processes often prioritize continuous operation and the implementation of appropriate engineering controls and manufacturing technologies uni.lu. These controls are crucial for managing airborne concentrations and ensuring compliance with Good Manufacturing Practice (GMP) principles, which safeguard products, workers, and the environment.
Chemical Reactivity and Derivative Formation
This compound sodium is known to participate in various chemical reactions, leading to the formation of different derivatives. Its chemical reactivity is characterized by its susceptibility to oxidation, reduction, and nucleophilic substitution uni.lu.
Oxidation Reactions
This compound can undergo oxidation under specific conditions, yielding corresponding oxidized products uni.lu. This reactivity is consistent with its ability to react with strong oxidizing agents. Common oxidizing agents employed in chemical synthesis include potassium permanganate (B83412) (PubChem CID: 516875) and hydrogen peroxide (PubChem CID: 784) uni.lu. The interaction of this compound with such agents can lead to modifications of its functional groups, altering its chemical structure and properties.
Reduction Reactions
The compound can also be reduced to form various reduced derivatives uni.lu. Key reducing agents frequently utilized in organic chemistry for such transformations include sodium borohydride (B1222165) (PubChem CID: 4311764) and lithium aluminum hydride (PubChem CID: 21226445) uni.lu. These hydride-transfer reagents are effective in converting specific functional groups within the this compound molecule into their reduced counterparts. Catalytic hydrogenation, often involving metals like palladium (PubChem CID: 23938), is another significant reduction method.
Nucleophilic Substitution Patterns
This compound is capable of undergoing substitution reactions, particularly nucleophilic substitution uni.lu. This type of reaction involves the replacement of an atom or group within the molecule by a nucleophile, an electron-rich species. Given this compound's molecular structure (C18H18ClNO4), the chlorine atom is a common site for such nucleophilic attack fishersci.ptontosight.aiuni.lu.
Common nucleophiles utilized in these reactions include hydroxide ions (often supplied by sodium hydroxide, PubChem CID: 14798) and various amines (e.g., Methylamine, PubChem CID: 6329) ontosight.aiuni.lu. Nucleophilic substitution reactions can proceed via different mechanisms, such as SN1 or SN2, depending on the structure of the substrate and reaction conditions. In these reactions, the nucleophile donates a lone pair of electrons to form a new bond with an electron-deficient carbon atom, while a leaving group (in this case, the chloride ion) departs from the molecule.
Mechanistic Elucidation of Clanobutin S Biological Actions
Molecular Targets and Receptor Interactions
The biological activity of clanobutin is initiated through its interaction with several key molecular targets, primarily centered on enzymes that regulate cellular ion balance and other metabolic processes.
A primary mechanism underlying the choleretic (bile-promoting) action of this compound is its inhibitory effect on the sodium-potassium adenosine (B11128) triphosphatase (Na⁺-K⁺-ATPase) enzyme pump located in the sinusoidal membrane of hepatocytes. nih.gov In-vitro studies using isolated perfused rat livers have demonstrated that this compound inhibits this enzyme in a dose-dependent fashion. nih.gov This inhibition is more pronounced at the sinusoidal membrane compared to the canalicular membrane. nih.gov
The proposed hypothesis for this action is that the inhibition of the sinusoidal Na⁺-K⁺-ATPase leads to an increase in the intracellular concentration of sodium ions (Na⁺). nih.gov To maintain cellular homeostasis, the excess intracellular sodium is actively transported into the bile canaliculi. This movement of sodium into the bile creates an osmotic gradient that drives water and other electrolytes, resulting in an increased volume of bile flow. nih.gov
Current scientific literature does not provide direct evidence that this compound's mechanism of action involves the direct modulation of bile acid receptors, such as the Farnesoid X Receptor (FXR). The primary documented pathway for its choleretic effect is linked to the inhibition of Na⁺-K⁺-ATPase and subsequent changes in ion transport, rather than direct interaction with nuclear or cell surface receptors that bind bile acids. nih.gov
The enzymatic inhibition by this compound is not entirely specific to Na⁺-K⁺-ATPase. Studies have indicated that its effects can be non-specific, extending to other enzymes located in the liver plasma membrane. nih.gov This suggests a broader interaction with cellular membrane components.
| Enzyme Inhibited | Location | Reference |
| Na⁺-K⁺-ATPase | Sinusoidal Membrane | nih.gov |
| Alkaline Phosphatase | Plasma Membrane | nih.gov |
| Leucyl Aminopeptidase | Plasma Membrane | nih.gov |
Biochemical Pathways Influenced by this compound
This compound's interactions at the molecular level translate into significant effects on key digestive and metabolic pathways, most notably the secretion of bile and digestive enzymes.
This compound is characterized as a potent choleretic agent, meaning it stimulates the liver to increase the output of bile. ncats.ioapvma.gov.au This effect has been quantified in animal models. In a study involving anesthetized dogs, intravenous administration of this compound resulted in a rapid and significant increase in bile secretion. nih.gov The choleretic action was observed to last for approximately 1.5 hours. nih.gov This stimulation of bile flow is accompanied by a corresponding increase in the biliary excretion of key electrolytes. nih.gov
Table 1: Effect of this compound on Bile Flow and Composition in Dogs
| Parameter | Observation | Time Frame | Reference |
|---|---|---|---|
| Bile Flow | Increased by 260% | Within the first 15 minutes | nih.gov |
| Sodium (Na⁺) | Concentration pattern followed bile volume | - | nih.gov |
| Potassium (K⁺) | Concentration pattern followed bile volume | - | nih.gov |
| Magnesium (Mg²⁺) | Concentration pattern followed bile volume | - | nih.gov |
| Bilirubin | Sharp increase, then dropped below control | Increase in first 15 min, drop after 30 min | nih.gov |
| Calcium (Ca²⁺) | Sharp increase, then dropped below control | Increase in first 15 min, drop after 30 min | nih.gov |
Table 2: Observed Effects of this compound on Digestive Enzyme Secretion in Pigs
| Enzyme | Location of Increased Activity | Reference |
|---|---|---|
| Pepsin | Duodenum | journals.co.za |
| Trypsin | Duodenum, Feces | journals.co.za |
| Chymotrypsin (B1334515) | Duodenum, Feces | journals.co.za |
Ion Transport Modulation
This compound exerts a notable influence on ion transport, primarily observed through its choleretic effect, which is the stimulation of bile flow. This action is intrinsically linked to the movement of electrolytes across hepatic cell membranes.
In studies using isolated perfused rat livers, the choleretic action of this compound was characterized by a dose-dependent increase in bile flow, which was directly associated with an increase in sodium (Na+) secretion into the bile. nih.gov A proposed mechanism for this observation is the inhibition of the Na+-K+-ATPase enzyme located on the sinusoidal membrane of hepatocytes. nih.gov The inhibition of this sodium pump leads to an increase in the intracellular Na+ concentration, which is then compensated for by transporting the excess Na+ into the bile canaliculus. nih.gov However, it is also considered possible that Na+ is transported as a counterion during the hepatobiliary transport of this compound or its metabolites. nih.gov
Further investigations in dogs have corroborated these findings, demonstrating that intravenous administration of this compound leads to a significant increase in bile flow, which is accompanied by an increased excretion of sodium and potassium into the bile. nih.gov Research also suggests that this compound stimulates the formation of bile that is independent of bile salt secretion. nih.gov The observed changes in the bile-to-plasma concentration ratio of erythritol (B158007) and a predominant excretion of bicarbonate and chloride point towards a potential effect on the bile ductules as well. nih.gov
| Species | Key Finding | Proposed Mechanism | Associated Ion Movement |
|---|---|---|---|
| Rat (Isolated Perfused Liver) | Dose-dependent increase in bile flow. nih.gov | Inhibition of sinusoidal Na+-K+-ATPase. nih.gov | Increased Na+ secretion into bile. nih.gov |
| Dog | Marked choleresis (increased bile flow). nih.govnih.gov | Stimulation of bile salt-independent, canalicular bile formation; possible ductular effect. nih.gov | Increased excretion of Sodium (Na+), Potassium (K+), Bicarbonate (HCO3-), and Chloride (Cl-). nih.govnih.gov |
Pancreatic Secretory Responses
This compound demonstrates distinct and species-specific effects on pancreatic secretion, influencing the release of enzymes and fluid differently in various models.
Amylase and Protein Secretion Dynamics
In vitro studies have revealed that this compound acts as a secretagogue in the pancreas, though its efficacy and onset of action vary between species. In preparations of rat pancreatic lobules, a 7.2 mM concentration of this compound stimulated the secretion of amylase and radiolabeled proteins to a level comparable to or even greater than maximally effective doses of cholecystokinin (B1591339) (CCK-PZ) and carbachol (B1668302). nih.gov However, this stimulatory effect was characterized by a significant delay of one to two hours. nih.gov
Conversely, in the isolated rabbit pancreas, a 3.3 mM concentration of this compound stimulated protein secretion to approximately half the extent of a maximally active dose of carbachol, but it did so without a significant delay. nih.gov The mechanism of this protein secretion stimulation appears to be distinct from the cholinergic pathway, as it was only partially inhibited by atropine (B194438) and was not affected by the absence of calcium (Ca2+) in the medium. nih.gov Interestingly, the prior application of carbachol prevented the protein secretion effect of this compound, while the prior addition of this compound did not block the subsequent effects of carbachol. nih.gov
Fluid Secretion Modulation
In contrast to its stimulatory effect on enzyme secretion, this compound has an inhibitory action on pancreatic fluid secretion in certain models. In the isolated rabbit pancreas, a 3.3 mM concentration of this compound was found to inhibit fluid secretion by approximately 50%. nih.gov This inhibition was reversible upon removal of the compound. nih.gov This demonstrates an opposing effect of this compound on enzyme and fluid secretion within the same species. nih.gov The compound was found to have no effect on paracellular permeability, as tested using sucrose. nih.gov
| Experimental Model | This compound Concentration | Effect on Amylase/Protein Secretion | Effect on Fluid Secretion | Comparison with Other Agents |
|---|---|---|---|---|
| Rat Pancreatic Lobules | 7.2 mM | Stimulated to the same or higher extent as maximal CCK-PZ and carbachol (with 1-2h delay). nih.gov | Not reported. | Comparable or greater efficacy than CCK-PZ and carbachol. nih.gov |
| Isolated Rabbit Pancreas | 3.3 mM | Stimulated protein secretion to about half the extent of maximal carbachol (no delay). nih.gov | Inhibited by approximately 50% (reversible). nih.gov | About half the efficacy of carbachol for protein secretion. nih.gov |
Enzyme Inhibition Profiles
Glutathione-S-transferase Activity Modulation
Based on available scientific literature, specific studies detailing the direct interaction or modulation of Glutathione-S-transferase (GST) activity by this compound have not been reported. The GSTs are a family of enzymes involved in the detoxification of a wide range of compounds, but research has not yet focused on the specific effects of this compound on this enzyme system.
Cytochrome P450 Enzyme Interaction Studies
There is a lack of specific research in the available scientific literature concerning the interaction of this compound with the Cytochrome P450 (CYP450) enzyme system. The CYP450 superfamily is critical for the metabolism of a vast number of xenobiotics. However, dedicated studies to elucidate whether this compound acts as a substrate, inhibitor, or inducer of various CYP450 isoforms have not been published.
Metabolic Fate and Excretion Profiles of Clanobutin Non Human
Biliary Excretion Pathways
Studies conducted in anesthetized male Sprague-Dawley rats and non-anesthetized female boxer dogs have demonstrated that Clanobutin induces a marked choleresis, which parallels the biliary excretion of the drug nih.govresearchgate.net. Following intravenous administration of 40 mg/kg body weight of this compound, a significant increase in bile flow was observed in both species nih.govresearchgate.net.
The biliary elimination of 1 µmol of this compound (and its metabolites) resulted in an average increment of bile flow of 90 µL in rats and 11.5 µL in dogs nih.govresearchgate.net. A linear relationship between bile flow and this compound excretion was consistently noted in both rat and dog models nih.govresearchgate.net. Over the observation period, a substantial portion of the administered dose was eliminated via bile: 55% in rats and 80% in dogs nih.govresearchgate.net.
Further research in dogs, involving the measurement of erythritol (B158007) clearance, suggests that this compound primarily stimulates bile salt-independent, canalicular bile formation nih.govresearchgate.net. Additionally, observed changes in the bile/plasma concentration ratio of erythritol, alongside a predominant excretion of bicarbonate and chloride, indicate a possible ductular effect of this compound nih.govresearchgate.net. Acute studies did not show any influence of the drug on bile salt, phospholipid, or cholesterol excretion, nor was the cholesterol saturation of bile affected nih.govresearchgate.net.
Table 1: Biliary Excretion Characteristics of this compound in Non-Human Species
| Parameter | Rat (Sprague-Dawley) | Dog (Boxer) |
| Bile Flow Increment (per 1 µmol this compound/metabolites) | 90 µL | 11.5 µL |
| Percentage of Dose Eliminated via Bile | 55% | 80% |
| Relationship between Bile Flow and Excretion | Linear | Linear |
| Primary Mechanism (Dog) | Bile salt-independent, canalicular bile formation | Bile salt-independent, canalicular bile formation |
| Secondary Mechanism (Dog) | Not specified | Possible ductular effect |
| Effect on Bile Components (Acute Studies) | No influence on bile salt, phospholipid, cholesterol excretion; cholesterol saturation unaffected | No influence on bile salt, phospholipid, cholesterol excretion; cholesterol saturation unaffected |
Urinary Excretion Characteristics
In contrast to the significant biliary elimination, the urinary excretion of this compound was found to be minimal in both rats and dogs. Across the studies, only approximately 3% of the administered dose was eliminated through the urinary pathway nih.govresearchgate.net.
Table 2: Urinary Excretion of this compound in Non-Human Species
| Species | Percentage of Dose Eliminated via Urine |
| Rat | 3% |
| Dog | 3% |
Metabolite Identification and Characterization
Regarding metabolite identification, research in rats indicated that the parent compound, this compound, accounted for 32% of the drug present in bile nih.govresearchgate.net. The remaining 68% consisted of three distinct metabolites nih.govresearchgate.net. While the presence and proportion of these metabolites have been identified, detailed chemical structures or further characterization of these specific metabolites were not extensively detailed in the available research findings nih.govresearchgate.net.
Analytical Methodologies for Clanobutin Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental for separating Clanobutin from complex matrices, allowing for its subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the identification and quantification of compounds, including this compound. The principle of HPLC involves separating analytes based on their differential interaction with a stationary phase as they are carried by a mobile phase. Identification is achieved by comparing the retention time (tR) of an analyte with that of a reference standard under identical chromatographic conditions waters.com. Quantification is then performed by measuring the peak area, which correlates with the concentration of the compound in the sample waters.com.
HPLC has been utilized in various studies related to this compound, particularly in kinetic and metabolism investigations. It facilitates the ascertainment of absorption and elimination constants, and the characterization of drug and metabolite peaks, often through the use of in-series detectors researchgate.net. This application underscores HPLC's role in providing foundational data for understanding the behavior of this compound in different systems.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a highly sensitive and selective method for the simultaneous determination of this compound in multi-residue analyses, particularly in complex animal-based food products such as pork, beef, chicken, milk, and egg researchgate.netnih.govmdpi.com. This technique is favored for its ability to provide excellent selectivity and sensitivity, even in challenging matrix-matched samples shimadzu.com.
A validated LC-MS/MS method for this compound, alongside compounds like dichlorvos (B1670471) and naftazone, involves a streamlined sample preparation process. Samples are typically extracted using a solution of 0.1% formic acid in acetonitrile (B52724), followed by defatting with n-hexane, centrifugation, and filtration researchgate.netnih.gov. Chromatographic separation is achieved on a C18 column, employing a mobile phase composed of 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile (B) researchgate.netnih.gov.
The performance characteristics of such LC-MS/MS methods demonstrate high reliability:
| Parameter | Value |
| Linearity Range | 5-50 ng/g |
| Coefficient of Determination (R²) | ≥ 0.9807 |
| Intraday Accuracy (Recovery %) | 73.2-108.1% (at 5, 10, 20 ng/g) |
| Interday Accuracy (Recovery %) | 71.4-109.8% (at 5, 10, 20 ng/g) |
| Intraday Precision (RSDs) | 0.9-12.9% |
| Interday Precision (RSDs) | 1.8-10.6% |
| Limits of Quantification (LOQs) | 0.1-1 ng/g |
Table 1: Performance Parameters for LC-MS/MS Detection of this compound in Animal Products researchgate.netnih.gov
Matrix-matched calibrations are commonly employed to counteract potential ion suppression or enhancement effects, ensuring accurate quantification researchgate.net. This robust methodology allows for the detection of residual levels below established maximum residue limits (MRLs) nih.gov. LC-MS/MS techniques are increasingly adopted in monitoring programs due to their expanded analytical scope and laboratory efficiency for multi-class and multi-residue analysis nih.gov.
Spectroscopic Characterization Methods
Spectroscopic methods provide crucial insights into the molecular structure and composition of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of chemical compounds, including this compound popline.orglibretexts.orgresearchgate.netox.ac.uk. It provides detailed information about the atomic connectivity and spatial arrangement within a molecule.
In the context of this compound, NMR spectroscopy can be used to confirm its molecular structure and to identify the presence of specific functional groups. Proton NMR (¹H NMR) is particularly useful, providing data on chemical shifts, peak intensities, and coupling constants, which are indicative of the chemical environment of hydrogen atoms within the molecule libretexts.org. Furthermore, quantitative NMR (qNMR) can be applied to determine the concentration of this compound or to assess its purity by comparing the integrated signal areas of the analyte with those of a known calibrant ox.ac.uk.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for precise mass determination and elemental composition analysis of this compound. It allows for the identification of the molecular ion with high accuracy, distinguishing it from other compounds with similar nominal masses .
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole-Orbitrap HRMS (UHPLC-q-Orbitrap HRMS) has been developed for the simultaneous analysis of various chemicals, including this compound, in environmental water samples mdpi.com. This hybrid system offers high resolution, accuracy, and sensitivity, making it suitable for trace residue analysis mdpi.comresearchgate.net.
The analytical performance of UHPLC-q-Orbitrap HRMS for this compound and similar compounds includes:
| Parameter | Value |
| Linearity Range | 10–750 ng∙L⁻¹ |
| Coefficient of Determination (R²) | > 0.99 |
| Limits of Detection (LODs) | 0.32–1.72 ng∙L⁻¹ |
| Limits of Quantification (LOQs) | 1.02–5.47 ng∙L⁻¹ |
Table 2: Performance Parameters for UHPLC-q-Orbitrap HRMS Detection of this compound in Environmental Water Samples mdpi.com
HRMS is also employed in wide-scope target and suspect screening programs, enabling the detection of a broad range of chemical contaminants in various matrices emblasproject.org.
In Vitro Absorption Modeling
In vitro absorption modeling provides valuable insights into the potential bioavailability of this compound without the need for in vivo studies. Two models have been developed for the in vitro determination of this compound's absorption, utilizing artificial phospholipid collodion (B3344781) membranes nih.govsemanticscholar.org.
These models facilitate the measurement of permeability coefficients (PM), which are then used to calculate absorption coefficients (k1) nih.gov. These k1 values have shown good correlation with in vitro absorption data obtained from swine intestine and with absorption constants (ka) derived from human pharmacological studies, particularly at a pH range of 7-8, characteristic of the small intestine nih.gov.
Furthermore, a kinetic absorption model simulates the gastrointestinal transport of this compound and accounts for local pH variations. This model allows for the calculation of anticipated human gastric (pH 3) and intestinal (pH 7.5) absorption rates across different gastric filling volumes. The calculated invasion curves from this model demonstrate good agreement with invasion curves derived from pharmacokinetic studies in humans, particularly with gastric filling volumes of 125-250 ml nih.gov. The prognostic value of these permeation studies on artificial phospholipid collodion membranes and the kinetic absorption model has been demonstrated in drug design, offering a predictive tool for assessing absorption characteristics nih.gov.
Preclinical Investigations and Animal Model Studies of Clanobutin
Applications in Specific Animal Physiological Conditions
Digestive Upsets and Impaction Models
Detailed Research Findings
Studies in various animal species have demonstrated Clanobutin's significant choleretic properties. In anesthetized male Sprague-Dawley rats and non-anesthetized female Boxer dogs, intravenous administration of this compound led to a notable increase in bile flow. Specifically, the biliary elimination of 1 µmol of this compound (and its metabolites) resulted in an average bile flow increment of 90 µL in rats and 11.5 µL in dogs. researchgate.netnih.gov
Further investigations in healthy Beagle dogs revealed that this compound induced a maximal gallbladder contraction of 21% within 20 minutes following intravenous administration, indicating its effectiveness as a cholagogue. In anesthetized dogs, this compound administration led to a substantial increase in bile volume, with an average increase of 260% in the first 15 minutes post-treatment. This choleretic action was observed to persist for approximately 1.5 hours. journals.co.za In adult steers, when bile flow was previously reduced by decreasing total bile salts in the enterohepatic circulation, this compound acted as a potent choleretic, increasing bile flow by up to four-fold. researchgate.netresearchgate.net
Beyond bile secretion, this compound has also been reported to influence the secretory activity of exocrine digestive glands. In calves, administration of this compound led to a marked increase in pepsin concentration in the abomasum, along with an increase in pepsin, trypsin, and chymotrypsin (B1334515) concentrations in the duodenum. journals.co.za In pigs, observations included a decrease in serum amylase and bilirubin, coupled with an increase in fecal trypsin and chymotrypsin. journals.co.za
While this compound's direct, isolated effects in induced models of digestive upsets or impaction, with quantifiable data for these specific pathologies, are not extensively detailed in the reviewed literature, its established physiological actions contribute to the management of such conditions. For instance, in studies concerning acute ruminal impaction in sheep, this compound sodium was included as part of a multi-drug integrated therapeutic regimen. frontiersin.orgnih.govresearchgate.net This comprehensive treatment protocol was observed to be highly effective in improving the clinical health status of the affected sheep and restoring their ruminal functions. frontiersin.orgnih.gov The improvement in parameters such as appetite scores and rumen movements was significant following the combined therapy. frontiersin.orgnih.gov
Data Tables
The following tables summarize quantifiable findings related to this compound's impact on bile flow and gallbladder activity in preclinical animal studies:
Table 1: Bile Flow Increment Following this compound Elimination
| Animal Species | Average Bile Flow Increment per 1 µmol this compound Elimination |
| Rat | 90 µL researchgate.netnih.gov |
| Dog | 11.5 µL researchgate.netnih.gov |
Table 2: Gallbladder Contraction in Healthy Beagle Dogs
| Parameter | Observation | Timeframe |
| Maximal Gallbladder Contraction | 21% | Within 20 minutes |
Table 3: Bile Flow Increase in Anesthetized Dogs
| Time After Administration | Average Bile Volume Increase (% of Control) |
| 15 minutes | 260% journals.co.za |
| 30 minutes | 220% journals.co.za |
| 45 minutes | 184% journals.co.za |
| 60 minutes | 133% journals.co.za |
Table 4: Bile Flow Increase in Steers with Reduced Bile Salt Circulation
| Condition | Bile Flow Increase |
| When bile flow previously reduced | Up to four-fold researchgate.netresearchgate.net |
Structure Activity Relationship Sar Studies of Clanobutin
Identification of Key Structural Moieties for Biological Activity
The biological activity of clanobutin is intrinsically linked to its core molecular framework, which can be dissected into several key moieties. The γ-aminobutyric acid (GABA) backbone is a foundational element. The carboxyl group of the GABA moiety is crucial for the molecule's solubility and likely plays a significant role in its interaction with biological targets. The butyric acid chain provides a flexible spacer, allowing the aromatic portions of the molecule to orient themselves optimally for receptor binding.
The amide linkage between the GABA nitrogen and the benzoyl group is a key structural feature that imparts rigidity to a portion of the molecule and is likely involved in hydrogen bonding interactions with its biological target. The specific substitution pattern on the phenyl rings (para-chloro and para-methoxy) appears to be important for its activity, suggesting that the size, shape, and electronic nature of these substituents are finely tuned for optimal choleretic effect.
Comparative Analysis with Structurally Related Choleretic Compounds
A comparative analysis of this compound with other choleretic compounds reveals important structural determinants for this pharmacological action. One such compound is menbutone (B1676202), a naphthyl derivative with a distinct chemical structure but a similar therapeutic effect.
| Feature | This compound | Menbutone |
| Core Structure | γ-Aminobutyric acid (GABA) derivative | Naphthalene (B1677914) derivative |
| Aromatic System | Two substituted phenyl rings | Naphthalene ring |
| Connecting Chain | Butyric acid chain | Butyric acid chain |
| Key Functional Groups | Carboxylic acid, Amide, Ether, Chloride | Carboxylic acid, Ketone, Ether |
Menbutone, or 4-(4-methoxy-1-naphthyl)-4-oxobutanoic acid, shares the butyric acid side chain with this compound, indicating the potential importance of this chain length for choleretic activity. However, the aromatic system of menbutone is a more rigid and extended naphthalene ring system compared to the two phenyl rings of this compound. This suggests that a substantial hydrophobic surface is a common requirement for the choleretic action of these compounds.
In a study comparing the two, both this compound and menbutone were found to be potent choleretics, significantly increasing bile flow when it was previously reduced. nih.gov This suggests that despite their structural differences in the aromatic core and the nature of the substituent groups, they may act on similar or related pathways to stimulate bile secretion. The presence of a carboxylic acid function in both molecules underscores its likely role in the pharmacophore responsible for the choleretic effect, possibly by facilitating interaction with transport proteins or receptors.
Exploration of this compound Derivatives and Analogues
While the synthesis and evaluation of a wide range of this compound derivatives are not extensively documented in publicly available literature, hypothetical modifications to the this compound structure can provide insights into the structural requirements for its choleretic activity.
Modifications to the Benzoyl Ring:
Altering the position or nature of the halogen substituent on the benzoyl ring could significantly impact activity. For instance, moving the chlorine from the para to the ortho or meta position would change the electronic distribution and steric profile, likely affecting binding affinity.
Replacing the chlorine with other electron-withdrawing or electron-donating groups would help to probe the electronic requirements at this position.
Modifications to the Methoxy-Phenyl Ring:
Changes to the methoxy (B1213986) group, such as converting it to an ethoxy or a hydroxyl group, would alter the lipophilicity and hydrogen-bonding potential of this part of the molecule.
Modifications to the Butyric Acid Chain:
Shortening or lengthening the four-carbon chain could diminish or abolish activity by altering the distance between the carboxylic acid and the aromatic moieties, thus preventing optimal interaction with the biological target.
Introducing substituents on the chain could restrict conformational flexibility, which may either enhance or decrease activity depending on the preferred binding conformation.
The exploration of such analogues would be instrumental in developing a more detailed SAR model for this compound and could lead to the discovery of new choleretic agents with improved potency or pharmacokinetic profiles.
Advanced Research Methodologies and Future Directions in Clanobutin Studies
Integrated Translational Research Approaches
Integrated translational research serves as a critical bridge between fundamental scientific discoveries and their practical application in clinical settings, aiming to improve health outcomes alcimed.comparisbraininstitute.orgleicabiosystems.comd-nb.info. For compounds like Clanobutin, this involves a multi-directional integration of basic, patient-oriented, and population-based research nih.gov.
A key aspect of translational research involves establishing robust correlations between in vitro (laboratory-based) and in vivo (live organism) findings. In vitro–in vivo correlation (IVIVC) is a mathematical modeling technique that predicts the in vivo performance of a drug based on its in vitro release profiles researchgate.netajol.infodissolutiontech.comnih.gov. This approach considers the physicochemical and biopharmaceutical properties of the drug alongside the physiological environment nih.gov. The successful application of IVIVC can significantly reduce the need for extensive human bioavailability studies during drug development and support regulatory biowaivers researchgate.netdissolutiontech.com. For this compound, while specific IVIVC studies were not detailed in the available literature, the principles of using in vitro data to predict in vivo behavior, potentially through sophisticated models, are directly applicable to understanding its absorption and distribution characteristics. Physiologically Based Pharmacokinetic (PBPK) modeling, for instance, can predict in vivo absorption, distribution, metabolism, and excretion (ADME) profiles from in vitro data, offering a strategy to refine and potentially reduce animal experiments mdpi.comnih.gov.
Systems pharmacology modeling represents a dynamic approach that integrates a drug's properties with the physiological characteristics of a species to simulate drug concentrations in plasma and various tissues pharmaron.com. This method provides a data-driven framework for informed decision-making, optimizing resources, and mitigating risks throughout the drug discovery and development pipeline pharmaron.com. PBPK models, a subset of systems pharmacology, describe the body as a system of interconnected compartments representing actual organs and tissues, enabling predictions of human pharmacokinetics and optimization of drug formulations pharmaron.com. While specific systems pharmacology models for this compound are not extensively documented in the public domain, applying such models could offer valuable insights into its tissue distribution, potential accumulation, and the impact of physiological variability on its disposition.
Resolution of Pharmacokinetic Discrepancies
Pharmacokinetic discrepancies, which refer to variations in how a drug is absorbed, distributed, metabolized, and excreted across different studies or populations, pose significant challenges in drug development and application. Advanced analytical techniques are crucial for addressing these inconsistencies.
Meta-analysis is a powerful statistical method for integrating pharmacokinetic data from multiple studies to characterize drug behavior across diverse populations or to enhance statistical power for specific subgroups nih.gov. This approach can help identify and reconcile conflicting data by systematically reviewing and harmonizing information from various sources researchgate.net. By pooling and analyzing existing pharmacokinetic datasets for this compound, researchers could identify confounding variables, such as differences in administration routes or experimental conditions, that might contribute to observed discrepancies in its pharmacokinetic profile. This systematic integration of data can lead to a more robust understanding of this compound's disposition.
Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic mathematical technique designed to simulate the ADME processes of drugs within the body mdpi.comnih.govfrontiersin.orgfrontiersin.org. These models are built upon a priori knowledge of anatomical and physiological parameters, as well as the physicochemical properties of the drug mdpi.com. PBPK models can simulate inter-study variability and isolate critical pharmacokinetic parameters, such as protein binding and clearance rates mdpi.com. By providing a mechanistic framework, PBPK modeling can help explain observed variability in this compound's pharmacokinetics across different species or experimental conditions, offering a predictive tool for its behavior in various biological systems. Such models are increasingly recognized by regulatory authorities for their utility in drug development mdpi.com.
Advanced Enzymatic Interaction Protocols
Understanding the enzymatic interactions of this compound is crucial for elucidating its mechanism of action and predicting potential drug-drug interactions. This compound is known to exert its choleretic effects, in part, by improving the function of the Na+, K+-ATPase membrane pump vetagro-sup.fr. Beyond this, advanced protocols can be employed to investigate its broader enzymatic interactions.
For studying interactions with cytochrome P450 (CYP) enzymes, which play a major role in drug metabolism and clearance in the liver and intestine mdpi.commdpi.comlongdom.org, advanced protocols involve:
Utilizing recombinant CYP isoforms in microsomal assays: This allows for the isolation and study of specific metabolic pathways mediated by individual CYP enzymes mdpi.com.
Incorporating isotope-labeled analogs: Using isotope-labeled drug analogs in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise tracking and quantification of metabolite formation, ensuring high sensitivity and meeting bioanalytical guidelines nih.gov.
Standardizing experimental conditions: To address potential contradictions in enzyme inhibition or induction studies, it is crucial to standardize pre-incubation times and co-factor concentrations across different laboratory settings.
While this compound's primary known enzymatic interaction involves Na+-K+-ATPase, further investigation using these advanced protocols could reveal its interaction profile with other drug-metabolizing enzymes, providing a more complete picture of its metabolic fate and potential for drug interactions.
Emerging Areas of this compound Research
Emerging research into this compound extends beyond its traditional applications, focusing on a more comprehensive understanding of its biological activities and its detection as a potential environmental contaminant. While this compound has been primarily recognized for its choleretic effects, stimulating bile flow and enhancing digestive processes, particularly in veterinary contexts, contemporary studies are seeking to elucidate its full pharmacological profile and potential therapeutic applications beyond this scope. ontosight.ai
One significant emerging area involves the deeper investigation into this compound's specific biological activities. Current literature suggests a need for further research to precisely determine its various biological effects and potential therapeutic uses, moving beyond speculative insights derived from its chemical structure. ontosight.ai This includes comprehensive studies, such as in vitro, in vivo, and clinical trials, to fully characterize its potential and limitations. ontosight.ai
Another critical direction for future this compound research is its role within broader veterinary health scenarios, particularly in the context of concurrent infections and epidemiological trends. For instance, in studies involving its use in sheep with acute ruminal impaction, limitations were identified regarding the concurrent ruminant diseases and epidemiological aspects, highlighting the necessity for future studies to address these complex interactions. frontiersin.org This indicates a shift towards more integrated and holistic research approaches in veterinary pharmacology.
Furthermore, advanced research methodologies are being increasingly applied to monitor this compound and its metabolites as potential emerging pollutants in the environment and food matrices. Given that veterinary pharmaceuticals can be released into the environment and potentially access food chains, there is a growing imperative for precise detection and quantification. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are key advanced analytical techniques being employed for the simultaneous determination of various veterinary drug residues, including this compound, in complex matrices such as pork, beef, chicken, milk, and eggs. researchgate.netmdpi.comresearchgate.net These methodologies enable the detection of trace amounts of these compounds, which is crucial for assessing food safety and environmental impact. researchgate.netmdpi.com
The application of such sophisticated analytical techniques allows for the establishment of critical parameters like limits of detection (LOD) and limits of quantification (LOQ), ensuring the accuracy and reliability of residue analysis. While specific this compound residue data from these emerging studies are still being compiled, the methodologies employed are designed to provide highly sensitive and accurate measurements, as demonstrated by similar studies on other compounds. mdpi.comresearchgate.net
Table 1: Illustrative Analytical Parameters for Residue Detection in Emerging Research
| Methodology | Application Area | Key Parameters Measured (Illustrative) | Typical Range/Value (for similar compounds) | Reference |
| LC-MS/MS | Food Safety (Residue Analysis) | Limit of Detection (LOD) | 0.005 - 0.27 ng/mL | mdpi.com |
| Limit of Quantification (LOQ) | 0.096 µg/mL (for co-analyte) | researchgate.net | ||
| Linearity Range | 0.1 - 10.0 µg/mL (for co-analyte) | researchgate.net | ||
| HRMS | Environmental Monitoring | High Sensitivity, Resolving Power | Enables trace analysis | researchgate.net |
Note: The specific numerical values presented in the table are illustrative, derived from studies on similar compounds or co-analytes within the context of multi-residue methods that include this compound. These values represent the typical precision and sensitivity sought in advanced analytical research for emerging pollutants.
The ongoing research, particularly in applying advanced analytical methods for environmental monitoring and food safety, signifies a crucial emerging area for this compound studies, moving beyond its direct therapeutic applications to address broader public health and ecological concerns.
Q & A
Q. What are the validated methodologies for synthesizing Clanobutin with high purity, and how can researchers ensure reproducibility?
- Answer : this compound synthesis typically involves multi-step organic reactions, including esterification and amidation. Key steps require strict control of reaction conditions (e.g., temperature, pH) to avoid side products. Characterization should include HPLC for purity (>98%), NMR for structural confirmation, and mass spectrometry for molecular weight validation. Reproducibility hinges on detailed protocols for solvent purification, catalyst ratios, and post-synthesis purification (e.g., column chromatography) .
Q. How can researchers accurately determine this compound’s physicochemical properties (e.g., solubility, stability) under varying experimental conditions?
- Answer : Solubility profiles should be tested in polar (water, DMSO) and non-polar solvents using UV-Vis spectrophotometry. Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. pH-dependent stability can be assessed via buffer solutions (pH 1–9) to simulate gastrointestinal or environmental conditions .
Advanced Research Questions
Q. What experimental frameworks address contradictions in this compound’s reported mechanisms of action across in vitro vs. in vivo models?
- Answer : Discrepancies often arise from differences in bioavailability, metabolism, or model specificity. Researchers should:
Q. How can researchers design studies to resolve conflicting data on this compound’s off-target effects in coagulation pathways?
- Answer : Utilize high-throughput screening (HTS) assays (e.g., fluorescence polarization for kinase inhibition) paired with proteomic profiling. Cross-validate findings using CRISPR-Cas9 gene-edited cell lines lacking suspected off-target receptors. Statistical methods like Benjamini-Hochberg corrections reduce false discovery rates in multi-omic datasets .
Methodological Challenges
Q. What in silico and in vitro models best predict this compound’s interactions with cytochrome P450 enzymes, and how can these be validated?
- Answer : Molecular docking (e.g., AutoDock Vina) using CYP3A4/2D6 crystal structures predicts binding affinities. Validate with hepatic microsome assays (human/animal) and LC-MS/MS metabolite identification. Correlation coefficients (R² > 0.85) between predicted and observed IC₅₀ values confirm model reliability .
Q. What protocols ensure ecological risk assessments of this compound account for bioaccumulation in non-target species?
- Answer : Conduct tiered testing:
- Tier 1 : OECD 305 guidelines for bioconcentration in fish (e.g., Danio rerio).
- Tier 2 : Mesocosm studies to evaluate trophic transfer using LC-MS/MS quantification in aquatic invertebrates and plants.
- Tier 3 : Probabilistic modeling (e.g., USEtox) to estimate ecosystem-level impacts .
Data Analysis and Interpretation
Q. How should researchers statistically handle variability in this compound’s efficacy data across genetic subpopulations?
Q. What bioinformatics tools are recommended for integrating multi-omics data (transcriptomic, metabolomic) in this compound toxicity studies?
- Answer : Use platforms like MetaboAnalyst 5.0 for pathway enrichment analysis and Cytoscape for network visualization. Machine learning pipelines (e.g., Random Forest) can identify biomarkers of hepatotoxicity or nephrotoxicity .
Experimental Design for Comparative Studies
Q. How can researchers optimize head-to-head comparisons of this compound and structural analogs (e.g., Warfarin) while minimizing bias?
Q. What criteria should guide the selection of this compound concentrations for dose-response studies in heterogeneous cell populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
